N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
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Overview
Description
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazole ring, a thiophene moiety, and a phenylmethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base such as sodium hydride.
Final Coupling: The final coupling step involves the reaction of the thiazole derivative with the thiophene derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets. It could be investigated for its activity against specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: Due to its unique electronic properties, it can be studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biochemical pathways and mechanisms in cells.
Mechanism of Action
The mechanism of action of N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The thiazole and thiophene rings could interact with hydrophobic pockets, while the phenylmethoxy group might form hydrogen bonds or π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
- N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazolecarboxamide
- N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazolepropionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c28-22(12-20-16-32-24(26-20)27-23(29)19-10-11-31-15-19)25-13-17-6-8-21(9-7-17)30-14-18-4-2-1-3-5-18/h1-11,15-16H,12-14H2,(H,25,28)(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAAJIAZQAPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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